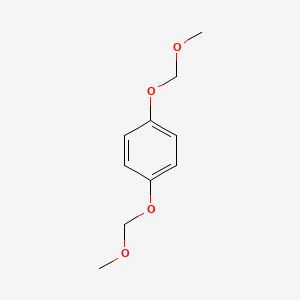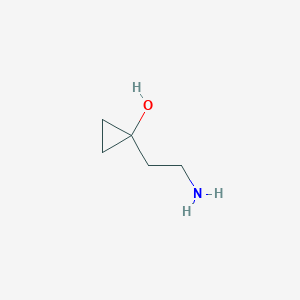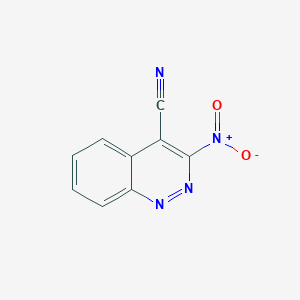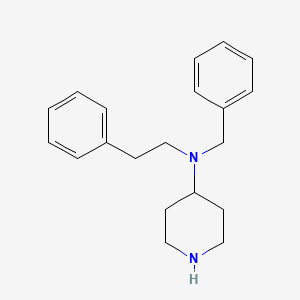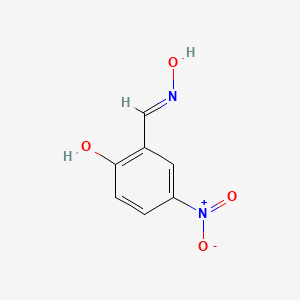
4-Hydroxyquinazoline-7-carbonitrile
描述
4-Hydroxyquinazoline-7-carbonitrile is a chemical compound belonging to the quinazoline family. . The quinazoline scaffold is known for its presence in numerous biologically active molecules, making it a valuable target for drug discovery and development.
作用机制
Target of Action
The primary target of 4-Hydroxyquinazoline-7-carbonitrile is Poly (ADP-ribose) polymerase (PARP) . PARP is a key enzyme located in the nucleus, and its main functions include repairing single-stranded DNA breaks and maintaining chromosome integrity . Among its 18 subtypes, PARP1 is responsible for 90% of the PARylation events linked to the repair of DNA damage .
Mode of Action
This compound interacts with its target, PARP, by suppressing the intracellular PAR formation . This interaction results in the enhancement of the γH2AX aggregation . Molecular docking and dynamics simulations have revealed that hydrogen bonding between the compound and ASP766 may be helpful to enhance anti-drug resistance ability .
Biochemical Pathways
The compound affects the PARylation pathway . This pathway involves the PARylation of different nuclear proteins, such as histones, RNA polymerases, DNA polymerases, and DNA ligases . The compound’s action on this pathway leads to the stimulation of the formation of intracellular ROS and the depolarization of the mitochondrial membrane .
Pharmacokinetics
An in vivo study showed that the compound significantly suppressed tumor growth at a dose of 25 mg/kg , suggesting that it has good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines . It also increases apoptosis and cytotoxicity by stimulating the formation of intracellular ROS and the depolarization of the mitochondrial membrane .
生化分析
Biochemical Properties
It is known that quinazoline derivatives, which 4-Hydroxyquinazoline-7-carbonitrile belongs to, have been studied for their interactions with various enzymes and proteins .
Cellular Effects
This compound has been found to have superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines . It dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation .
Molecular Mechanism
The molecular mechanism of this compound involves stimulating the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity . Molecular docking and dynamics simulations revealed that hydrogen bonding between this compound and ASP766 may be helpful to enhance anti-drug resistance ability .
Temporal Effects in Laboratory Settings
It has been found to have superior cytotoxicity in primary PARPi-resistant cell lines .
Dosage Effects in Animal Models
An in vivo study showed that this compound significantly suppressed tumor growth at a dose of 25 mg/kg .
Metabolic Pathways
It is known that quinazoline derivatives have been studied for their interactions with various enzymes and proteins .
Transport and Distribution
It is known that quinazoline derivatives have been studied for their interactions with various transporters and binding proteins .
Subcellular Localization
It is known that quinazoline derivatives have been studied for their interactions with various compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinazoline-7-carbonitrile can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with malonic acid equivalents . Another method includes the reaction of anilines using malonic acid equivalents . These reactions typically require specific conditions such as the use of solvents like ethanol or acetic acid and heating to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
化学反应分析
Types of Reactions: 4-Hydroxyquinazoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.
Substitution: Substitution reactions involving nucleophiles or electrophiles can introduce various functional groups into the quinazoline scaffold.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit unique biological activities and properties .
科学研究应用
4-Hydroxyquinazoline-7-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound has shown potential as an anti-tumor agent, particularly in overcoming drug resistance in cancer cells.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial applications.
相似化合物的比较
4-Hydroxy-2-quinolones: These compounds share a similar quinazoline scaffold and exhibit diverse biological activities.
Quinazolinone derivatives: These derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.
Uniqueness: 4-Hydroxyquinazoline-7-carbonitrile stands out due to its specific ability to overcome drug resistance in cancer cells and its potential as a PARP inhibitor . Its unique mechanism of action and diverse applications in scientific research make it a valuable compound for further investigation and development.
属性
IUPAC Name |
4-oxo-3H-quinazoline-7-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-4-6-1-2-7-8(3-6)11-5-12-9(7)13/h1-3,5H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGVOUMVBORVAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697393 | |
| Record name | 4-Oxo-1,4-dihydroquinazoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882976-16-1 | |
| Record name | 4-Oxo-1,4-dihydroquinazoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


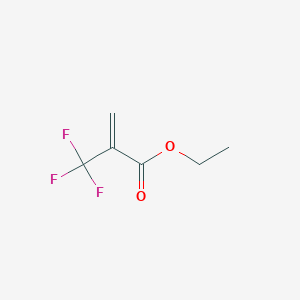
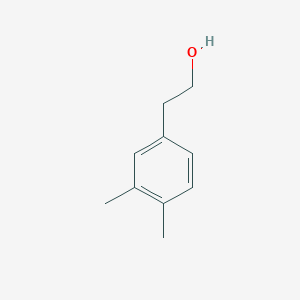
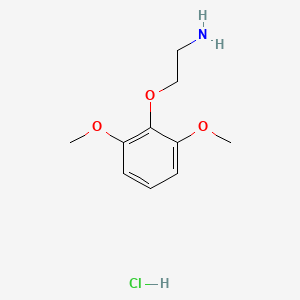
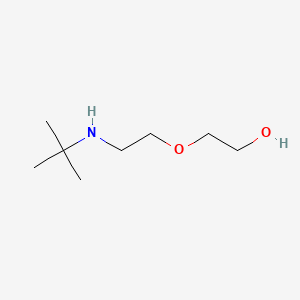
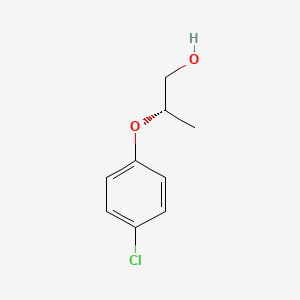
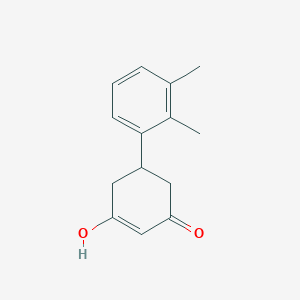
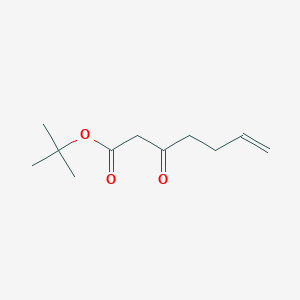
![1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)butoxy]-](/img/structure/B3058111.png)
